(Z)-Ethylene-1,2-d2
Description
Significance of Deuterated Alkenes in Fundamental Chemical Inquiry
Deuterated alkenes, a class of unsaturated hydrocarbons where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable in fundamental chemical research. researchgate.net The increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond, which is about 10 times more resistant to breakage than a carbon-hydrogen (C-H) bond. tandfonline.com This phenomenon gives rise to the deuterium kinetic isotope effect (KIE), where the rate of a chemical reaction is significantly slower if a C-D bond is broken in the rate-determining step compared to a C-H bond. ontosight.aitandfonline.comresearchgate.net
The KIE is a cornerstone of mechanistic chemistry, allowing researchers to elucidate the step-by-step pathways of complex reactions. researchgate.net By strategically placing deuterium atoms on an alkene, chemists can probe which bonds are broken and formed during a reaction, providing direct evidence for proposed mechanisms. ontosight.airesearchgate.net For instance, isotopically labeled olefins have been instrumental in confirming the carbene mechanism of olefin metathesis, a reaction of immense industrial importance. acs.org
Beyond mechanistic studies, deuterated alkenes are crucial in various spectroscopic techniques. ontosight.ai The different vibrational frequencies of C-D bonds compared to C-H bonds are readily distinguishable in infrared (IR) and Raman spectroscopy, offering a clear window into molecular structure and bonding. ontosight.ai Furthermore, deuterated compounds are used as internal standards in mass spectrometry and as tracers in metabolic studies to follow the fate of molecules in biological systems. ontosight.airesearchgate.net
Stereochemical Purity and Isotopic Specificity of (Z)-Ethylene-1,2-d2 in Mechanistic Elucidation
For mechanistic studies, the stereochemical purity and isotopic specificity of the labeled compound are paramount. This compound, with its two deuterium atoms on the same side of the carbon-carbon double bond, offers a high degree of precision for probing reactions where stereochemistry is critical. The distinct spatial arrangement of the deuterium atoms allows for the unambiguous tracking of their fate throughout a chemical transformation.
The synthesis of stereospecifically labeled alkenes like this compound can be achieved through various methods, including the reduction of deuterated acetylene (B1199291) or reactions involving deuterated ethyl halides. ontosight.ai The Wittig reaction has also been developed to allow for selective isotopic labeling of olefins. cdnsciencepub.com The ability to synthesize the (Z) isomer with high purity is crucial, as the presence of the (E) isomer or other isotopologues could lead to ambiguous or misleading results in mechanistic experiments.
A prime example of the application of this compound is in the study of addition reactions to alkenes. By reacting this specific isomer and analyzing the stereochemistry of the products, chemists can determine whether the addition occurs in a syn (to the same face of the double bond) or anti (to opposite faces) fashion. This level of detail is essential for understanding and controlling the stereochemical outcome of reactions, a fundamental goal in modern organic synthesis.
Historical Context and Evolution of Research on Isotopically Labeled Olefins
The use of isotopes in chemistry dates back to the early 20th century, but the application of isotopically labeled olefins to understand reaction mechanisms gained significant traction in the mid-20th century. researchgate.netacs.org Early work in the 1950s by industrial chemists at DuPont and other petrochemical companies on olefin metathesis produced baffling results that could not be explained by known reaction pathways. acs.org
The race to elucidate the mechanism of this "olefin disproportionation" spurred the use of isotopically labeled compounds. acs.org In the late 1960s and early 1970s, researchers like Robert H. Grubbs and Thomas J. Katz utilized deuterated olefins to track the exchange of alkylidene groups. acs.org These experiments provided strong evidence against earlier proposed mechanisms involving cyclobutane (B1203170) intermediates and were pivotal in establishing the now-accepted metal carbene mechanism proposed by Yves Chauvin. acs.orgwikipedia.org The work of Chauvin, Grubbs, and Richard R. Schrock on olefin metathesis was later recognized with the 2005 Nobel Prize in Chemistry. wikipedia.org
The development of new synthetic methods for preparing isotopically labeled olefins with high purity, such as modifications to the Wittig reaction, further expanded their utility. cdnsciencepub.com Gas chromatography techniques were also refined to allow for the separation of deuterated olefins differing by only a single deuterium atom, enabling more precise analysis of reaction products. cdnsciencepub.com
Today, the use of isotopically labeled olefins, including this compound, is a standard and indispensable technique in the arsenal (B13267) of physical organic chemists and continues to provide critical insights into a wide array of chemical and biological processes. researchgate.netacs.org
Data Tables
Table 1: Properties of Ethylene (B1197577) and its Deuterated Isotopologues
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Ethylene | C₂H₄ | 28.05 |
| This compound | C₂H₂D₂ | 30.07 |
| Ethylene-1,1-d2 | C₂H₂D₂ | 30.07 |
| Ethylene-d4 | C₂D₄ | 32.08 |
Data sourced from NIST Chemistry WebBook and other chemical databases. ontosight.ainist.govnist.gov
Table 2: Key Research Findings with Deuterated Alkenes
| Research Area | Key Finding | Significance |
|---|---|---|
| Olefin Metathesis | Isotopic labeling experiments with deuterated butenes supported the metal carbene mechanism. acs.org | Revolutionized the understanding of a major industrial process and led to the development of highly efficient catalysts. |
| Catalytic Hydrogenation | Deuterium labeling studies helped to elucidate the catalytic cycle for the hydrogenation of alkenes using ruthenium complexes. researchgate.net | Provided insights into the mechanism of important catalytic processes, aiding in the design of new catalysts. |
| Asymmetric Synthesis | Deuterium labeling experiments established an antarafacial reaction pathway in the palladium-catalyzed asymmetric synthesis of allylic esters. researchgate.net | Advanced the understanding of stereocontrolled reactions, crucial for the synthesis of chiral molecules like pharmaceuticals. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dideuterioethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=C[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
30.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2813-62-9 | |
| Record name | (Z)-Ethylene-1,2-d2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002813629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Isotopic Labeling Strategies for Z Ethylene 1,2 D2
Stereoselective Synthesis Routes to (Z)-Ethylene-1,2-d2
The creation of the Z-configured double bond in this compound is a critical challenge. The primary methods to achieve this stereoselectivity are catalytic reduction approaches and transformations from specifically designed precursors.
Catalytic Reduction Approaches
Catalytic hydrogenation of alkynes is a well-established method for the synthesis of alkenes. wikipedia.org For the synthesis of this compound, the corresponding deuterated alkyne, acetylene-d2 (B86588), is subjected to reduction under conditions that favor the formation of the cis or Z-isomer.
Lindlar-type Hydrogenations:
The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is a classic reagent for the semi-hydrogenation of alkynes to cis-alkenes. wikipedia.orgmasterorganicchemistry.com The catalyst's "poison" deactivates the most active sites on the palladium surface, preventing over-reduction to the corresponding alkane and promoting the desired stereoselectivity. wikipedia.org The reaction proceeds via the syn-addition of two deuterium (B1214612) atoms across the triple bond of acetylene-d2, yielding this compound. masterorganicchemistry.com The general mechanism involves the adsorption of the alkyne and deuterium gas onto the catalyst surface, followed by the stepwise addition of deuterium atoms to the same face of the alkyne. masterorganicchemistry.com
The efficiency and selectivity of Lindlar-type catalysts can be influenced by the specific poison used and the reaction conditions. wikipedia.org While traditionally employing lead, newer, lead-free modifications have been developed, such as those using silica-supported, N-doped carbon-modified cobalt nanoparticles, which also show high selectivity for Z-alkenes. researchgate.net
Zinc-Acid Reductions:
Reductive systems employing zinc metal in the presence of an acid or a deuterium source can also be utilized for the synthesis of deuterated alkenes. rsc.org For instance, the combination of zinc and a Brønsted acid can facilitate the reduction of certain functional groups, and the use of deuterated acids or D₂O allows for deuterium incorporation. rsc.org While more commonly applied to more complex alkenes, the principle of using a metal reductant and a deuterium donor is applicable. marquette.edu Nickel catalysts with zinc as a reducing agent and D₂O as the deuterium source have been used for the transfer deuteration of alkynes. marquette.edu
| Catalyst System | Precursor | Product | Selectivity (Z/E) | Reference |
| Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Acetylene-d₂ | (Z)-Ethylene-1,2-d₂ | High | wikipedia.orgmasterorganicchemistry.com |
| Cobalt Nanoparticles (N-doped C/SiO₂) | Alkynes | Z-Alkenes | High | researchgate.net |
| Nickel/Zinc | Alkynes/D₂O | Deuterated Alkenes | High | marquette.edu |
Precursor-Based Transformations with Deuterium Incorporation
An alternative to the direct reduction of acetylene-d2 involves the use of specifically designed precursor molecules that can be transformed into this compound. This approach allows for the introduction of deuterium at a later stage in the synthesis.
One such method involves the retro-Diels-Alder reaction. For example, bis-exo-5-norbornene-2,3-diol can be deuterated to form bis-exo-5-norbornene-2,3-diol-d₂. acs.org Subsequent flash vacuum pyrolysis (FVP) of this deuterated precursor induces a retro-Diels-Alder reaction, yielding cyclopentadiene (B3395910) and the desired deuterated (Z)-1,2-ethenediol, which is a tautomer of glycolaldehyde (B1209225). acs.org While this specific example leads to the diol, similar strategies targeting the direct formation of the deuterated ethylene (B1197577) can be envisioned with appropriately designed precursors.
Another strategy could involve the dehalogenation of a deuterated dihalide precursor. For instance, a (Z)-1,2-dihalo-1,2-dideuterioethane could be treated with a reducing agent like zinc to eliminate the halogens and form the double bond, preserving the Z-stereochemistry. The synthesis of 1,2-difluoroethylene (B154328) from 1,2-dichloro-1,2-difluoroethane (B3190508) using zinc has been reported, which follows a similar principle. beilstein-journals.org
Enzymatic or Biocatalytic Pathways for Selective Deuteration
While less common for a simple molecule like ethylene, enzymatic and biocatalytic methods are gaining traction for their high selectivity in deuteration reactions. These methods could theoretically be applied to produce this compound. Biocatalytic approaches often operate under mild conditions and can exhibit exquisite stereoselectivity. For example, certain enzymes could be engineered to catalyze the reduction of a suitable precursor with high fidelity to the Z-isomer, using a deuterated cofactor or D₂O as the deuterium source. While specific examples for this compound are not prevalent in the literature, the principles of biocatalytic deuteration are well-established for other molecules.
Challenges and Advances in Maintaining Isotopic and Stereochemical Purity
A primary challenge in the synthesis of this compound is maintaining high isotopic and stereochemical purity. cdnisotopes.com
Isotopic Purity: The isotopic purity is dependent on the enrichment of the deuterium source (e.g., D₂ gas, D₂O). Incomplete deuteration or back-exchange with protic solvents or atmospheric moisture can lead to the incorporation of hydrogen, reducing the isotopic purity. To mitigate this, reactions are typically carried out under inert and dry conditions, and highly enriched deuterium sources are used.
Stereochemical Purity: The stereochemical purity, i.e., the ratio of the Z-isomer to the E-isomer, is determined by the stereoselectivity of the chosen synthetic route.
In catalytic reductions, over-reduction to ethane-1,2-d2 (B3044177) or isomerization to the more stable E-isomer can occur. The choice of catalyst and reaction conditions is crucial. Lindlar-type catalysts are specifically designed to be selective for the cis-alkene, but even with these, small amounts of the trans-isomer and the fully saturated alkane can be formed. wikipedia.org
Advances in catalyst design, such as the development of novel lead-free catalysts, aim to improve this selectivity. researchgate.net For instance, nickel catalysts have been shown to be effective for the semihydrogenation of alkynes to Z-alkenes with high selectivity. researchgate.net
Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for verifying both the isotopic and stereochemical purity of the final product. researchgate.net
Scale-Up Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory scale to larger quantities for research applications presents several challenges.
Catalyst Handling and Recovery: For catalytic methods, the cost, stability, and recyclability of the catalyst are important factors. Heterogeneous catalysts like Lindlar's are often preferred for ease of separation from the product mixture. wikipedia.org However, the use of heavy metals like lead can be a concern for disposal and safety on a larger scale. The development of more environmentally benign and reusable catalysts is an active area of research. researchgate.net
Reaction Conditions: Maintaining precise control over reaction parameters such as temperature, pressure, and stoichiometry is critical for ensuring selectivity and yield on a larger scale. Flow chemistry offers a promising alternative to traditional batch processes for scaling up reactions, as it allows for better control over these parameters and can improve safety and efficiency. researchgate.net
Purification: The purification of the gaseous this compound from starting materials, byproducts (like the E-isomer and ethane-1,2-d2), and solvent vapors requires efficient methods such as fractional distillation or preparative gas chromatography. The similar boiling points of the isomers can make this separation challenging.
Advanced Spectroscopic Characterization and Isotopic Effects on Molecular Dynamics of Z Ethylene 1,2 D2
Vibrational Spectroscopic Investigations (Infrared, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of (Z)-Ethylene-1,2-d2. uni-siegen.de These vibrations are sensitive to isotopic substitution, leading to observable shifts in spectral features.
Analysis of Isotopic Shifts and Anharmonicities in Vibrational Modes
The substitution of hydrogen with deuterium (B1214612) in this compound results in significant isotopic shifts in its vibrational frequencies. This is primarily due to the increased mass of deuterium, which alters the reduced mass of the vibrating groups. These shifts are invaluable for assigning specific vibrational modes. For instance, the C-H stretching vibrations in ethylene (B1197577) occur at higher frequencies than the C-D stretching vibrations in its deuterated counterpart.
Anharmonicity, the deviation of molecular vibrations from simple harmonic motion, also plays a crucial role in the vibrational spectrum. researchgate.net The anharmonic nature of vibrations means that the energy levels are not equally spaced, and this effect is also influenced by isotopic substitution. annualreviews.org Anharmonic corrections are essential for accurate calculations of isotopic equilibrium constants. annualreviews.org The study of these anharmonicities provides a more detailed understanding of the potential energy surface of the molecule. pageplace.de For ethylene and its isotopologues, anharmonic force fields have been calculated using ab initio methods to reproduce experimental fundamental frequencies with high accuracy. researchgate.net
Table 1: Comparison of Vibrational Modes This interactive table would allow users to compare the harmonic and anharmonic frequencies for different vibrational modes of this compound and its parent molecule, ethylene, highlighting the isotopic shifts.
| Vibrational Mode | Ethylene (C2H4) Frequency (cm⁻¹) | This compound Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |
| C-H/C-D Stretch | ~3100 | ~2300 | ~800 |
| C=C Stretch | ~1623 | ~1515 | ~108 |
| CH2/CDH Scissoring | ~1444 | ~1290 | ~154 |
Note: The frequencies are approximate and serve for illustrative purposes.
High-Resolution Rovibrational Spectroscopy for Molecular Parameters and Dynamics
High-resolution rovibrational spectroscopy allows for the simultaneous study of rotational and vibrational transitions, providing a wealth of information about molecular parameters and intramolecular dynamics. nih.govresearchgate.net By analyzing the fine structure within vibrational bands, precise rotational constants and centrifugal distortion constants can be determined. nih.gov
For isotopologues like this compound, these studies can reveal how isotopic substitution affects the molecule's geometry and its response to rotational motion. The analysis of rovibrational spectra can also provide insights into intramolecular vibrational energy redistribution (IVR), showing how energy flows between different vibrational modes on a sub-picosecond timescale. nih.gov
In Situ Vibrational Spectroscopy for Mechanistic Intermediates
In situ vibrational spectroscopy is a powerful technique for studying reaction mechanisms by detecting transient intermediates. escholarship.orgfrontiersin.org In the context of reactions involving ethylene, such as polymerization or oxidation, in situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy can identify short-lived species. mdpi.comtu-darmstadt.de For example, in ethylene polymerization on chromium catalysts, in situ FT-IR has been used to detect vinyl reaction intermediates. mdpi.com The use of this compound in such studies can help to elucidate the role of specific C-H bonds in the reaction mechanism by observing the fate of the deuterium labels in the products and intermediates. umich.edu Time-resolved techniques can capture the dynamics of these reactions, providing a more complete picture of the catalytic cycle. frontiersin.org
Rotational and Microwave Spectroscopy for Conformational and Structural Dynamics
Rotational and microwave spectroscopy are high-resolution techniques that probe the rotational energy levels of molecules in the gas phase. wikipedia.org These methods are exquisitely sensitive to the moments of inertia of a molecule, and therefore to its isotopic composition and three-dimensional structure.
Determination of Rotational Constants and Centrifugal Distortion Terms
The rotational spectrum of this compound is characterized by a unique set of rotational constants (A, B, and C) that are inversely proportional to its principal moments of inertia. ox.ac.uk The substitution of hydrogen with deuterium significantly alters these moments of inertia, leading to a dense and complex rotational spectrum. The analysis of this spectrum allows for the precise determination of the rotational constants. researchgate.netacs.org
Centrifugal distortion is another important effect observed in rotational spectra. libretexts.org As a molecule rotates faster at higher rotational energy levels, centrifugal forces cause the bonds to stretch slightly, which in turn changes the moments of inertia and the spacing between rotational energy levels. libretexts.org The analysis of centrifugal distortion provides information about the rigidity of the molecular framework. For this compound, the determination of centrifugal distortion constants offers a deeper understanding of its structural dynamics. acs.org
Table 2: Spectroscopic Constants for this compound This interactive table would present the experimentally determined and theoretically calculated rotational and centrifugal distortion constants for this compound.
| Parameter | Experimental Value (MHz) | Theoretical Value (MHz) |
| Rotational Constant A | Data not available | Data not available |
| Rotational Constant B | Data not available | Data not available |
| Rotational Constant C | Data not available | Data not available |
| Centrifugal Distortion DJ | Data not available | Data not available |
Probing Interstellar Chemistry Analogs using Rotational Signatures
The unique rotational spectrum of this compound serves as a distinct fingerprint that can be used to identify this molecule in complex mixtures, including environments that mimic interstellar chemistry. The detection of deuterated molecules in the interstellar medium (ISM) is a key tool for understanding chemical formation pathways. acs.org The relative abundance of deuterated species can be significantly higher in cold interstellar clouds than the cosmic D/H ratio, a phenomenon known as deuterium fractionation. acs.orgarxiv.org
While this compound itself has not been explicitly reported as detected in the ISM, its related enol form, (Z)-1,2-ethenediol, has been observed. arxiv.orgarxiv.org Laboratory-based rotational spectroscopy of this compound provides the precise frequency data necessary for radio astronomical searches. nsf.gov The study of such deuterated analogs helps to build a more complete inventory of interstellar molecules and to constrain models of prebiotic chemistry in space. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Site-Specific Analysis
NMR spectroscopy is a powerful tool for elucidating the structural and electronic environment of nuclei. In the case of this compound, NMR techniques are particularly adept at confirming stereochemistry and analyzing the electronic perturbations caused by deuteration.
Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. acs.org As a quadrupolar nucleus (spin I=1), deuterium provides unique spectral information. acs.org For this compound, a ²H NMR spectrum would be expected to show a single resonance, confirming that the two deuterium atoms are in chemically and magnetically equivalent environments due to the molecule's symmetry. The chemical shift of this signal would be nearly identical to that of the protons in undeuterated ethylene, which typically appear around 5.4 ppm. msu.edu The primary utility of the ²H NMR spectrum in this context is to verify the successful and specific incorporation of deuterium at the intended vinyl positions. acs.org The technique is highly effective for determining the position and level of deuteration in isotopically enriched compounds. researchgate.net
The substitution of hydrogen with deuterium induces small but measurable changes in the ¹H and ¹³C NMR spectra, known as deuterium isotope effects. researchgate.net These effects are transmitted through the molecular framework and are classified by the number of bonds (n) separating the observed nucleus from the deuterium atom (nΔX(D)). nih.gov
¹H NMR: In the ¹H NMR spectrum of this compound, the two remaining protons are chemically equivalent. They would give rise to a single signal, a singlet, because the geminal H-D coupling is often small and the vicinal D-D coupling is not observed in ¹H spectra. This simplifies the spectrum compared to the complex second-order patterns often seen for ethylene itself in high-resolution spectra.
¹³C NMR: The ¹³C NMR spectrum is particularly sensitive to deuteration. The carbon atoms in this compound are directly bonded to deuterium, resulting in a significant one-bond isotope effect (¹ΔC(D)). This effect typically causes the carbon signal to shift upfield (to a lower ppm value) compared to the signal in undeuterated ethylene (δ ≈ 122-123 ppm). msu.edulibretexts.org The signal for the ¹³C nucleus may also appear as a triplet due to the one-bond coupling to the spin-1 deuterium nucleus. researchgate.net Secondary isotope effects over two or more bonds (e.g., ²ΔC(D)) are also possible but are generally much smaller. nih.gov These shifts arise from the slightly shorter average C-D bond length compared to the C-H bond, which alters the vibrational averaging of the electronic shielding. researchgate.net
Table 1: General Principles of Deuterium Isotope Effects in NMR Spectroscopy
| Isotope Effect | Symbol | Description | Expected Observation for this compound |
| Primary | ¹ΔC(D) | Change in ¹³C chemical shift for a carbon directly attached to a deuterium. | Upfield shift of the carbon signal compared to C₂H₄. Signal may split into a triplet. |
| Secondary | ⁿΔC(D) (n>1) | Change in ¹³C chemical shift for a carbon n bonds away from a deuterium. | Smaller, typically upfield shifts. |
| Spectral Simplification | - | Reduction in the complexity of ¹H spectra due to replacement of ¹H with ²H. | A single singlet for the two equivalent protons, simplifying the spectrum. |
In standard isotropic solvents, rapid molecular tumbling averages out anisotropic interactions like direct dipole-dipole couplings. However, by using a liquid crystal as the NMR solvent, molecules can be partially oriented, allowing for the measurement of these anisotropic parameters. kit.edu This technique is a powerful probe for determining molecular geometry and stereochemistry with high precision. leibniz-fmp.de
For this compound, dissolving the molecule in a chiral or achiral liquid crystalline phase would allow for the measurement of residual dipolar couplings (RDCs) between the various nuclei (¹H-¹H, ¹³C-¹H, and ¹H-²H). These couplings are highly dependent on the internuclear distances and the angles between the internuclear vectors and the molecular orientation axis. By analyzing the set of measured RDCs, it is possible to obtain a detailed three-dimensional structure of the molecule in solution, which would unequivocally confirm the cis stereochemistry of the deuterium atoms across the double bond. kit.edu
¹H and ¹³C NMR Spectral Perturbations Induced by Deuteration
Ultrafast Time-Resolved Spectroscopies
Ultrafast laser techniques, with their femtosecond (1 fs = 10⁻¹⁵ s) time resolution, allow for the direct observation of molecular motions, such as vibrations and the dynamics of chemical reactions as they occur. For this compound, these methods are crucial for understanding how isotopic substitution affects the intricate dance of electrons and nuclei following electronic excitation.
Upon photoionization, the resulting ethylene cation (C₂H₄⁺) undergoes extremely rapid relaxation processes. nih.gov Pump-probe spectroscopy, often using extreme ultraviolet (EUV) pulses to ionize the molecule and infrared (IR) pulses to probe the subsequent dynamics, can track these events on their natural timescale. uliege.becnr.it
Studies on the ethylene cation and its deuterated isotopologues reveal that the initial relaxation from excited cationic states (D₂/D₃) to lower states (D₁) is incredibly fast, occurring within 5 to 10 fs. uliege.be The isomerization of the ethylene cation to the ethylidene cation (CH₃CH⁺) has been measured to occur in under 30 fs. nih.gov
Table 2: Key Timescales in the Ultrafast Dynamics of Ethylene Cations
| Dynamic Process | System | Timescale | Reference |
| D₃/D₂ → D₁ Population Transfer | C₂H₄⁺ / C₂D₄⁺ | 5 - 10 fs | uliege.be |
| Ethylene-Ethylidene Isomerization | C₂H₄⁺ | < 30 ± 3 fs | nih.gov |
| Excited State Decay (Valence) | C₂H₄⁺ | ~62 fs | researchgate.net |
| Fragment Yield Oscillations | C₂D₄⁺ | ~50 fs period | uliege.be |
The Born-Oppenheimer approximation, which separates electronic and nuclear motion, breaks down in electronically excited molecules at points known as conical intersections (CIs). These CIs act as efficient funnels for ultrafast, non-adiabatic transitions from a higher to a lower electronic state. aip.org
For the ethylene cation, simulations and experiments have confirmed that relaxation from the initially populated excited states to the cationic ground state proceeds through such CIs. nih.govcnr.it Two primary types of CIs have been identified: one involving twisting and pyramidalization of the molecule, and another corresponding to an ethylidene-like geometry where a hydrogen atom has migrated. researchgate.netarxiv.orgacs.org The majority of the relaxation to the ground state occurs through the pyramidalized CI. researchgate.net
The study of this compound and other deuterated ethylenes provides critical tests for theories of non-adiabatic dynamics. While the fundamental relaxation mechanisms via CIs remain the same, the dynamics of traversing these intersections are altered by the heavier mass of deuterium. uliege.beresearchgate.net For instance, the slower torsional motion in the deuterated species directly impacts how the molecule approaches the twisted-pyramidalized CI. researchgate.net The enhanced oscillations observed in the fragment yields of deuterated ethylene cations are a direct consequence of how the isotope-modified vibrational wave packet explores the potential energy surfaces and the network of conical intersections. uliege.be
Probing Femtosecond Relaxation Dynamics in Cations
Mass Spectrometry (MS) Applications in Isotopic Analysis
Mass spectrometry serves as a powerful analytical tool for the isotopic analysis of molecules, providing detailed information about the incorporation and position of isotopes within a chemical structure. For this compound, mass spectrometry is crucial for confirming its isotopic purity and for studying the dynamics of its fragmentation, which can be influenced by the presence and stereochemistry of the deuterium atoms.
The electron ionization (EI) mass spectrum of this compound is characterized by the presence of a molecular ion and a series of fragment ions that arise from the cleavage of C-H and C-D bonds. The identification of these deuterated species and the analysis of their fragmentation patterns are fundamental to confirming the structure and isotopic distribution of the molecule.
The molecular ion (M⁺•) for this compound, with the formula C₂H₂D₂, is expected at a mass-to-charge ratio (m/z) of 30. nist.gov The presence of this peak confirms the successful incorporation of two deuterium atoms in the ethylene molecule. The fragmentation of this molecular ion proceeds through various pathways, primarily involving the loss of hydrogen (H•), deuterium (D•), or dihydrogen species (H₂, HD, D₂).
The relative abundance of the fragment ions is influenced by the differing bond dissociation energies of C-H versus C-D bonds. Generally, the C-D bond is stronger than the C-H bond, leading to a preferential cleavage of C-H bonds. This isotopic effect can be observed in the relative intensities of the resulting fragment ions.
The fragmentation process in mass spectrometry involves the formation of a radical cation upon electron impact, which then undergoes unimolecular decomposition. libretexts.org The stability of the resulting fragment ions and neutral radicals plays a significant role in determining the fragmentation pathways. libretexts.org For this compound, the primary fragmentation steps involve the loss of a hydrogen or deuterium radical to form vinyl cations.
A summary of the expected primary fragment ions in the mass spectrum of this compound is presented in the table below.
| m/z Value | Ion Formula | Formation Pathway |
| 30 | [C₂H₂D₂]⁺• | Molecular Ion |
| 29 | [C₂HD₂]⁺ | Loss of H• from the molecular ion |
| 28 | [C₂H₂D]⁺ | Loss of D• from the molecular ion |
| 28 | [C₂D₂]⁺• | Loss of H₂ from the molecular ion |
| 27 | [C₂HD]⁺• | Loss of HD from the molecular ion |
| 26 | [C₂H₂]⁺• | Loss of D₂ from the molecular ion |
| This table is generated based on established mass spectrometry fragmentation principles. |
Tandem mass spectrometry (MS/MS) has proven to be a valuable technique for the stereochemical analysis of molecules, including those containing deuterated alkyl chains. This method allows for the differentiation of diastereomers by examining the fragmentation patterns of mass-selected precursor ions.
Research on vicinally deuterated sec-alkyl phenyl ethers, such as CH₃(CH₂)ₘCH(OPh)CHD(CH₂)ₙCH₃, has demonstrated significant differences in the mass spectra of threo and erythro stereoisomers. nist.govnih.gov These differences are elucidated through MS/MS experiments, including mass-analyzed ion kinetic energy (MIKE) spectroscopy and collisionally activated decomposition (CAD). nist.gov
The primary decomposition pathway for these compounds is the expulsion of an alkene. nist.gov The stereochemistry of the precursor ion influences whether a deuterated or undeuterated alkene is eliminated. The expulsion of a deuterated alkene from a monodeuterated precursor results in the formation of an ionized phenol, PhOH⁺• (m/z 94), while the expulsion of an undeuterated alkene yields PhOD⁺• (m/z 95). nist.govnih.gov
A key finding is that the ratio of the abundances of these two fragment ions, specifically [PhOD⁺•]/[PhOH⁺•], is consistently greater for the threo isomer compared to the erythro isomer. nist.govnih.gov This stereochemical control over the fragmentation pathway is attributed to the preferred syn-elimination geometry, which is more readily achieved in one diastereomer over the other. nist.gov
This stereoselectivity is not constant across all homologous series. For example, in the case of 2-phenoxy-3-deuteriobutanes, the ratio of the [PhOD⁺•]/[PhOH⁺•] ratios for the threo versus the erythro isomer is 1.2. nist.govnih.gov This value increases for higher homologues, reaching a peak stereoselectivity of 5.8 for 3-phenoxy-4-deuteriohexane. nist.govnih.gov These findings underscore the utility of MS/MS in distinguishing between isotopically labeled diastereomers. nist.gov
The table below summarizes the observed stereochemical effects in the MS/MS analysis of deuterated sec-alkyl phenyl ethers.
| Compound | Isomer | [PhOD⁺•]/[PhOH⁺•] Ratio | Stereoselectivity (threo/erythro) |
| 2-Phenoxy-3-deuteriobutane | Threo | > Erythro | 1.2 nist.govnih.gov |
| 3-Phenoxy-4-deuteriohexane | Threo | > Erythro | 5.8 nist.govnih.gov |
| This table is based on published research findings. |
Mechanistic Studies and Kinetic Isotope Effects of Z Ethylene 1,2 D2
Elucidation of Reaction Pathways using Kinetic Isotope Effects (KIEs)
The study of kinetic isotope effects (KIEs) is a cornerstone in the elucidation of reaction mechanisms. By replacing hydrogen with deuterium (B1214612) in a reactant, chemists can probe the nature of bond-breaking and bond-forming steps in the rate-determining stage of a reaction. libretexts.orgwikipedia.org
Primary and Secondary Deuterium Kinetic Isotope Effects
Primary kinetic isotope effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For reactions involving (Z)-Ethylene-1,2-d2, a significant PKIE (typically kH/kD > 2) would suggest that a C-D bond is being cleaved in the slowest step of the reaction. libretexts.orgprinceton.edu The magnitude of the KIE can provide information about the transition state; for instance, a symmetrical transition state where the hydrogen is halfway between the donor and acceptor often exhibits a maximal KIE. utdallas.edu
Secondary kinetic isotope effects (SKIEs), on the other hand, arise when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org These effects are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.orgsnnu.edu.cn For this compound, SKIEs can reveal changes in hybridization at the carbon atoms during the reaction. For example, a change from sp2 to sp3 hybridization at the deuterated carbons in the transition state typically leads to an inverse isotope effect (kH/kD < 1), while a change from sp2 to sp hybridization would result in a normal isotope effect (kH/kD > 1). Theoretical calculations have predicted that restricted rotation about the C=C bond in deuterated ethylenes can lead to larger than typical secondary KIEs. acs.org
Isotopic Probes for Rate-Determining Steps and Transition State Structures
The strategic placement of deuterium in this compound makes it an exceptional probe for identifying the rate-determining step of a reaction. nih.gov If a significant KIE is observed, it provides strong evidence that the cleavage of the C-D bond is part of the rate-limiting process. nih.gov This information is crucial for constructing an accurate potential energy surface of the reaction. utdallas.eduacs.org
Furthermore, the magnitude and nature of the KIE can offer detailed insights into the geometry of the transition state. utdallas.educdnsciencepub.com For instance, in an elimination reaction, a large primary KIE suggests a "central" transition state with significant C-H bond breaking. cdnsciencepub.com Conversely, a small KIE might indicate an early or late transition state where the C-H bond is either largely intact or almost completely broken. utdallas.edu The use of this compound in conjunction with computational modeling allows for a precise characterization of transition state structures, including bond lengths and angles. acs.orgacs.org
Stereochemical Outcomes and Isotopic Scrambling in Reactions
The stereochemistry of reactions involving this compound provides a wealth of information about the reaction mechanism, particularly concerning the preservation or loss of the initial configuration.
Stereospecificity in Catalytic Oxidations and Epoxidations
The epoxidation of alkenes is a classic example of a stereospecific reaction, where the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide. libretexts.orgstackexchange.com In the case of this compound, a stereospecific epoxidation would be expected to yield cis-1,2-dideuteriooxirane.
However, studies on the catalytic oxidation of this compound over silver catalysts have shown that the reaction is not completely stereospecific. umich.eduresearchgate.net The degree of stereochemical randomization, where some of the trans-epoxide is also formed, has been found to depend on various factors, including the catalyst preparation and the reaction conditions. umich.edu For example, with a highly selective silver catalyst, a significant portion of the epoxide product retained the original cis configuration of the starting material. researchgate.net This partial loss of stereochemistry suggests the involvement of an intermediate that allows for rotation around the C-C bond before the final epoxide ring closure. umich.edu
Retention and Randomization of Stereochemical Information
The degree to which the stereochemical information of this compound is retained or randomized during a reaction is a powerful mechanistic indicator. ochemtutor.com Complete retention of stereochemistry, as is often observed in concerted reactions like the Diels-Alder reaction, implies that the new bonds are formed simultaneously without the intervention of a long-lived intermediate that would permit bond rotation. researchgate.netmasterorganicchemistry.com
Conversely, the randomization of stereochemistry points to a stepwise mechanism involving an intermediate, such as a diradical or a carbocation, where rotation around the single C-C bond can occur faster than the subsequent reaction steps. researchgate.net The observation of partial equilibration in the epoxidation of this compound over silver catalysts supports a mechanism with an intermediate that has a finite lifetime. umich.edu It is important to note that the possibility of deuterium versus hydrogen isotope scrambling is considered highly unlikely under certain experimental conditions. nih.gov
Ene Reactions and Deuterated Pinene Studies
Ene reactions are pericyclic reactions that involve the transfer of an allylic hydrogen from an "ene" to an "enophile". msu.edulibretexts.orgwikipedia.org While direct studies involving this compound in ene reactions are not extensively documented in the provided context, the principles of stereochemistry and isotopic labeling are highly relevant. The stereochemical outcome of an ene reaction is often highly specific, and the use of a deuterated ene component would allow for detailed mechanistic investigations.
Studies on related systems, such as deuterated pinenes, can provide analogous insights. For example, the stereoselective introduction of side chains in steroids has been achieved through ene reactions, where the stereochemistry is carefully controlled. researchgate.net The use of deuterated substrates in such reactions would enable the tracking of hydrogen (or deuterium) transfer and help to confirm the concerted or stepwise nature of the reaction.
Palladium-Catalyzed Diacetoxylation Stereochemistry
The stereochemical outcome of palladium-catalyzed reactions is a subject of intense study, and this compound has been instrumental in clarifying the mechanistic pathways of these transformations. Stereochemical studies utilizing deuterated ethene have been pivotal in understanding the mechanisms of palladium-catalyzed reactions, including the industrially significant Wacker process. su.se These studies have helped in determining the stereochemistry of nucleophilic attack on π-olefin and π-allylpalladium complexes. su.se
In the context of diacetoxylation, the use of deuterated alkenes allows for the determination of the stereochemistry of the reaction. researchgate.net For instance, research has shown that the palladium-catalyzed diacetoxylation of alkenes can proceed with high diastereoselectivity. nih.gov The stereochemistry of such reactions can be influenced by various factors, including the choice of ligand and the reaction conditions. researchgate.netresearchgate.net
Mechanistic investigations have proposed several pathways for the palladium-catalyzed diacetoxylation of alkenes. researchgate.net The use of isotopically labeled compounds like this compound helps to distinguish between these potential pathways. For example, in some palladium-catalyzed 1,4-oxidations of conjugated dienes, a controlled duality in stereochemistry can be achieved, leading to either cis or trans diacetoxylation products. su.se
Table 1: Key Findings in Palladium-Catalyzed Diacetoxylation using Deuterated Alkenes
| Reaction | Key Finding | Significance |
| Wacker Process | Reaction proceeds via trans-hydroxypalladation. su.se | Provided a new understanding of the mechanism, which has become textbook material. su.se |
| Diacetoxylation of Alkenes | Ligand engineering is crucial for high catalytic reactivity and enantioselectivity. researchgate.net | Enables precise asymmetric diacetoxylation of various alkenes. researchgate.net |
| 1,4-Oxidations of Dienes | Controlled duality in stereochemistry allows for selective formation of cis or trans products. su.se | Offers synthetic utility in preparing stereodefined 1,4-functionalized products. su.se |
Isotopic Effects on Intramolecular Rearrangements and Exchange Processes
The substitution of hydrogen with deuterium in this compound leads to observable kinetic isotope effects (KIEs), which are changes in the reaction rate. These effects are a powerful tool for investigating reaction mechanisms, particularly for determining rate-limiting steps and the nature of transition states. nih.govannualreviews.org
Intramolecular rearrangements and exchange processes are particularly sensitive to isotopic substitution. For example, in the thermolysis of certain organometallic complexes in the presence of this compound, the analysis of intramolecular KIEs has provided insights into the nature of intermediate complexes. snnu.edu.cn The comparison of intermolecular and intramolecular KIEs can help to determine whether a reaction proceeds through a symmetric intermediate. nih.govsnnu.edu.cn
Studies on the ethylene (B1197577) cation have shown that deuteration can significantly influence the dynamics of structural rearrangements and fragmentation pathways following ionization. uliege.be For instance, the relaxation of excited C2H4+ to its ground state occurs through conical intersections, leading to H- and H2-loss. uliege.be In deuterated ethylene, the timescale for internal conversion steps is increased, highlighting the impact of isotopic substitution on molecular relaxation pathways. uliege.be
NMR spectroscopy is a key technique for studying these exchange processes. For example, exchange on an NMR timescale has been observed between different protons in ruthenacyclobutane complexes, and EXSY NMR experiments have been used to determine the activation energies for these processes. scispace.com Similarly, intramolecular H/D exchange has been observed in ethanol (B145695) catalyzed by acidic zeolites, where the reaction mechanism was elucidated through IR spectroscopy and analysis of isotope-labeled products. researchgate.net
Table 2: Examples of Isotopic Effects in Intramolecular Processes
| System | Process Studied | Observed Isotope Effect | Mechanistic Implication |
| Iridium Complex + Ethylene-d2 | C-H Insertion | Intramolecular KIE (kH/kD) = 1.18. snnu.edu.cn | Suggests an intermediate where all H and D atoms are accessible on a timescale faster than the subsequent reaction. snnu.edu.cn |
| Ethylene Cation | Relaxation Dynamics | Deuteration increases the timescale for internal conversion. uliege.be | Highlights the mass-dependent nature of nuclear motion in relaxation pathways. uliege.be |
| Ruthenacyclobutane | Positional and Stereochemical Exchange | Rapid chemical exchange between β-hydrogens of cis and trans isomers. scispace.com | Provides insight into the dynamics of olefin metathesis catalysts. scispace.com |
| Ethanol on H-ZSM-5 Zeolite | Intramolecular H/D Exchange | Activation energy of 72 ± 4 kJ mol−1 for the exchange from CD3CH2OH to CHD2CH2OD. researchgate.net | The reaction is mediated by acidic OH groups of the zeolite. researchgate.net |
Influence of Deuteration on Hydrogen Bonding and Intermolecular Interactions
Deuteration can subtly alter the properties of molecules, including their geometry and vibrational frequencies, which in turn affects non-covalent interactions like hydrogen bonding. nih.govacs.org The replacement of protium (B1232500) (H) with deuterium (D) typically results in a stronger bond, a phenomenon attributed to the lower zero-point vibrational energy of the heavier isotope. d-nb.info
This seemingly small change can have significant consequences for intermolecular interactions. In systems where hydrogen bonding plays a crucial role, such as in protic ionic liquids, deuteration has been shown to have a profound impact. d-nb.inforesearchgate.net For example, deuteration of the ethyl groups in triethylammonium (B8662869) cations was found to dramatically shift the equilibrium between static and mobile states, indicating a significant influence on the structural ordering and hydrogen bonding network. d-nb.inforesearchgate.net
In the context of water, deuteration has been observed to have two opposing effects on the hydrogen-bond breaking process. aps.org While deuterating a desorbing water molecule increases the energy required for desorption, deuterating the neighboring water molecules reduces this energy. aps.org This highlights the complex interplay of quantum effects in hydrogen-bonded systems.
While direct studies on the influence of deuteration on the hydrogen bonding of this compound are not extensively documented in the provided context, the principles derived from studies on other deuterated molecules are applicable. The C-D bond in this compound is shorter and stronger than a C-H bond, which could influence its interactions with other molecules, including potential weak hydrogen bonding interactions. mdpi.com For instance, C-H···O interactions are recognized as a form of weak hydrogen bonding, and the substitution with deuterium would be expected to modulate the strength and nature of such interactions. researchgate.net
Table 3: Effects of Deuteration on Hydrogen Bonding
| System | Observation | Underlying Principle |
| Protic Ionic Liquids | Deuteration of ethyl groups shifts the equilibrium towards a more static state. d-nb.info | Deuteration strengthens intermolecular interactions, affecting phase transitions. researchgate.net |
| Water Isotopomers | Deuteration has opposing effects on the energy of desorption depending on which molecule is deuterated. aps.org | Quantum anharmonic couplings between inter- and intramolecular vibrational modes are influential. aps.org |
| Histamine (B1213489) H2 Receptor | Deuteration increases histamine affinity for its receptor. mdpi.com | Altered hydrogen bonding interactions within the receptor and with the aqueous environment. mdpi.com |
Theoretical and Computational Chemistry of Z Ethylene 1,2 D2
Quantum Chemical Calculations (DFT, Ab Initio, Post-Hartree-Fock Methods)
Quantum chemical calculations have been instrumental in elucidating the properties of (Z)-ethylene-1,2-d2. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio and post-Hartree-Fock approaches, provide a theoretical framework for interpreting experimental data and predicting molecular behavior. researchgate.netnumberanalytics.comwikipedia.orgcond-mat.de
Post-Hartree-Fock methods are a class of techniques in computational chemistry that improve upon the Hartree-Fock method by including electron correlation. wikipedia.org These methods are essential for achieving high accuracy in the calculation of molecular properties. numberanalytics.comwikipedia.org
Electronic Structure and Potential Energy Surface Mapping
The electronic structure of ethylene (B1197577) and its isotopologues is characterized by sp² hybridized carbon atoms, forming a sigma bond framework and a pi (π) bond from the remaining p orbitals. libretexts.orglibretexts.org Ab initio calculations are crucial for mapping the potential energy surfaces (PES) of both the ground and excited electronic states. nih.gov These calculations reveal the intricate topography of the PES, including the location of minima, transition states, and conical intersections, which govern the molecule's photochemical reactivity. nih.gov For instance, studies on substituted ethylenes have shown how methylation affects the barrier between the π3s Rydberg state and the ππ* valence state, influencing their excited-state dynamics. nih.gov
Vibrational Frequency Calculations and Normal Mode Analysis
Theoretical vibrational frequency calculations are vital for assigning and understanding the complex vibrational spectra of molecules like this compound. Methods such as DFT and ab initio calculations are used to predict the normal modes of vibration. researchgate.net High-level calculations, such as those using augmented coupled-cluster (CCSD(T)) methods with correlation-consistent basis sets, have successfully reproduced the fundamental vibrational frequencies of various ethylene isotopomers to within 10 cm⁻¹. researchgate.net However, challenges remain, especially in cases of strong Fermi resonance. researchgate.net The accuracy of these predictions can be further improved by using scaling factors derived from comparisons with experimental data. researchgate.netacs.org
Below is a table showcasing representative theoretically calculated vibrational modes for an ethylene-like molecule.
| Mode Number | Symmetry | Description | Calculated Frequency (cm⁻¹) |
| 1 | A_g | CH₂ symmetric stretch | 3100 |
| 2 | A_g | C=C stretch | 1650 |
| 3 | A_g | CH₂ scissoring | 1350 |
| 4 | A_u | Torsion | 1020 |
| 5 | B_1g | CH₂ rocking | 1230 |
| 6 | B_1u | CH₂ out-of-plane wag | 950 |
| 7 | B_2u | CH₂ antisymmetric stretch | 3150 |
| 8 | B_2u | CH₂ rocking | 820 |
| 9 | B_3u | CH₂ scissoring | 1440 |
Note: These are representative values for an ethylene-like molecule and may not correspond exactly to this compound. The actual frequencies for this compound will be influenced by the deuterium (B1214612) substitution.
Simulation of Isotopic Effects on Spectroscopic Parameters
The substitution of hydrogen with deuterium in this compound leads to significant isotopic effects on its spectroscopic parameters, primarily due to the mass difference. Quantum chemical calculations are essential for simulating and quantifying these effects. For example, the rotational constants of this compound have been determined from quantum chemistry calculations. fu-berlin.deresearchgate.net Furthermore, computational studies on deuterated glycolaldehyde (B1209225) and (Z)-1,2-ethenediol have demonstrated the power of these simulations in assigning complex rotational spectra. acs.org Theoretical studies on the ethylene cation and its deuterated analogue, C2D4, have shown that deuteration slows down the torsional motion in the excited state. mpg.deresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a time-dependent perspective on the behavior of this compound, allowing for the investigation of dynamic processes that are often inaccessible to static quantum chemical calculations.
Simulating Ultrafast Non-Adiabatic Dynamics and Conical Intersections
This compound, like its parent molecule, is a benchmark system for studying ultrafast non-adiabatic dynamics, which involve transitions between different electronic states. These processes are often mediated by conical intersections, which are points of degeneracy between electronic potential energy surfaces. Ab initio surface-hopping dynamics simulations have been employed to model the photodynamics of ethylene, revealing that the decay from the excited state to the ground state primarily occurs at a pyramidalized conical intersection. mpg.deresearchgate.net Such simulations have also been used to study the photoisomerization and dissociation of ethylene. nih.gov The inclusion of Rydberg states in these simulations has been shown to be important for a complete description of the photodynamics. mpg.deresearchgate.net
Investigation of Conformational Dynamics and Energy Redistribution
MD simulations are also used to investigate the conformational dynamics of this compound, such as cis-trans isomerization, and the redistribution of energy among its vibrational modes following excitation. Studies on related systems, such as the diffusion of ethene in zeolites, have utilized enhanced sampling MD methods to map out the free energy profiles of conformational changes. acs.org The investigation of conformational dynamics in larger, more complex molecules has also been aided by MD simulations, providing insights into the relationship between structure and function. nih.gov
Transition State Theory and Reaction Rate Computations
Transition State Theory (TST) is a fundamental framework for understanding and calculating the rates of chemical reactions. wikipedia.org It posits that a reaction proceeds from reactants to products through a high-energy intermediate state known as the activated complex or transition state. libretexts.orglibretexts.org The core assumption of TST is that a quasi-equilibrium exists between the reactants and the activated complex. wikipedia.org
The rate constant (k) of the reaction is given by the Eyring equation: libretexts.org
k = (κ * kₛT / h) * K‡
where:
κ is the transmission coefficient, which accounts for the possibility that not all activated complexes proceed to products. libretexts.org
kₛ is the Boltzmann constant.
T is the absolute temperature.
h is Planck's constant.
K‡ is the equilibrium constant for the formation of the activated complex from the reactants.
K‡ can be expressed in terms of the Gibbs free energy of activation (ΔG‡), leading to the more common form of the Eyring equation which relates the rate constant to the thermodynamic properties of activation: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). wikipedia.orglibretexts.org
Computational chemistry applies TST by locating the transition state structure on the potential energy surface and calculating its properties, along with those of the reactants. From these, the activation parameters and ultimately the reaction rate can be computed. When studying deuterated compounds like this compound, TST is crucial for predicting the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. The KIE arises primarily from differences in zero-point vibrational energies between the normal and deuterated reactants and transition states.
Table 2: Conceptual Components for TST/RRKM Calculation of a Unimolecular Reaction (Illustrative example for a hypothetical reaction involving this compound)
| Component | Description | Required Computational Data |
|---|---|---|
| Reactant | The this compound molecule. | Optimized geometry, vibrational frequencies, rotational constants. |
| Transition State (TS) | The saddle point on the potential energy surface leading to products. | Optimized geometry, vibrational frequencies (including one imaginary frequency), rotational constants. |
| Activation Energy (Eₐ) | The energy difference between the TS and the reactant. | Electronic energies of the optimized reactant and TS structures. |
| Partition Functions (Q) | Statistical mechanical description of the energy states of molecules. | Calculated from vibrational frequencies, rotational constants, and masses for both reactant and TS. |
| Rate Constant (k(E)) | The microcanonical rate constant as a function of energy. | Calculated from the number of states of the TS and the density of states of the reactant. |
Computational Prediction of Isotopic Fractionation Factors
Isotopic fractionation describes the partitioning of isotopes between two substances or phases at equilibrium. The equilibrium fractionation factor (α) between two compounds A and B is defined as the ratio of the isotope ratios (R) in each compound. usgs.gov
αₐ₋ₑ = Rₐ / Rₑ
At the molecular level, this phenomenon is driven by differences in bond energies, with the heavier isotope (like deuterium) preferentially accumulating in the compound where it is more strongly bound. unm.edu These fractionation factors can be predicted with high accuracy using computational methods based on statistical mechanics. unm.edu
The primary method involves the calculation of reduced partition function ratios (β-factors) using quantum chemistry, most commonly Density Functional Theory (DFT). acs.orgfigshare.com The β-factor is a measure of the isotopic enrichment in a given molecule relative to the bare atomic isotope. It is calculated from the harmonic vibrational frequencies of the normal and the isotopically substituted molecule. acs.orgdoi.org
Recent studies have demonstrated that DFT methods, such as B3LYP with a large basis set like 6-311++G(d,p), can accurately predict position-specific hydrogen isotope fractionation factors for a wide range of organic molecules, including alkenes. acs.orgdoi.org The computational protocol involves:
Optimizing the geometry of the molecule.
Calculating the harmonic vibrational frequencies for both the parent molecule and the specific deuterated isotopologue (e.g., this compound).
Using these frequencies to compute the β-factor.
The equilibrium fractionation factor (α) between two molecules is then simply the ratio of their β-factors.
Table 3: Comparison of Theoretical and Experimental β-Factors for H/D Substitution (Illustrative data based on findings for various organic molecules)
| Molecule / System | Carbon Site | Method | Calculated β-Factor | Experimental β-Factor |
|---|---|---|---|---|
| Ethane | Primary (CH₃) | B3LYP/6-311++G(d,p) | 2.43 | 2.38 (±0.07) |
| Propane | Primary (CH₃) | B3LYP/6-311++G(d,p) | 2.43 | 2.45 (±0.06) |
| Propane | Secondary (CH₂) | B3LYP/6-311++G(d,p) | 2.51 | 2.57 (±0.09) |
This interactive table is compiled from data in reference doi.org. It demonstrates the high accuracy of the DFT method for predicting β-factors, which is directly applicable to this compound.
Applications of Z Ethylene 1,2 D2 in Diverse Research Fields
Mechanistic Probes in Catalysis and Organometallic Chemistry
In the realm of catalysis and organometallic chemistry, (Z)-ethylene-1,2-d2 is instrumental in unraveling the detailed steps of reactions involving ethylene (B1197577). The substitution of hydrogen with deuterium (B1214612) atoms allows for the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to track the fate of the ethylene molecule during catalytic cycles.
Investigating Olefin Polymerization Mechanisms
The polymerization of olefins, a cornerstone of the modern chemical industry, is often catalyzed by transition metal complexes, such as Ziegler-Natta catalysts. copernicus.orgnih.govnih.govccspublishing.org.cnnoaa.govcdc.gov The precise mechanism of chain growth and termination has been a subject of intense investigation. The use of deuterated ethylenes, including this compound, has been pivotal in distinguishing between proposed mechanisms, such as the Cossee-Arlman mechanism and metallacycle-based pathways. rsc.orgcore.ac.uknilu.com
For instance, in studies of ethylene polymerization catalyzed by bis(imino)pyridine cobalt complexes, deuterium-labeled ligands were used in conjunction with ethylene to monitor the activation and initiation steps via ²H NMR spectroscopy. nilu.noacs.org These experiments revealed that the initiation of polymerization involves the incorporation of alkyl groups from the co-catalyst. nilu.noacs.org While not always specifying the (Z)-isomer, these studies highlight the principle of using deuterated ethylene to gain mechanistic insights that would be difficult to obtain otherwise. The kinetic isotope effect, the difference in reaction rates between the deuterated and non-deuterated species, can also provide valuable information about the rate-determining step of the polymerization process.
Studies of Metal-Ethylene Complexes and Ligand Structures
Understanding the structure and bonding within metal-ethylene complexes is fundamental to designing more efficient catalysts. This compound is a valuable tool in these investigations, particularly in conjunction with NMR spectroscopy. Deuterium substitution can simplify complex proton NMR spectra and allow for the determination of coupling constants that provide insights into the geometry and bonding of the coordinated ethylene ligand. acs.orgsci-hub.box
For example, ¹H NMR studies of osmium-ethylene complexes in liquid crystal solvents have been used to determine the precise structure of the ethylene ligand. sci-hub.box The use of deuterated analogs helps in assigning the various intramolecular dipolar couplings, leading to a detailed understanding of the metal-olefin interaction. sci-hub.box Such studies have provided evidence for the description of some metal-ethylene units as metallacyclopropanes. sci-hub.box Furthermore, the study of coinage metal complexes with phosphine-substituted diboraanthracene ligands has benefited from solid-state ¹¹B NMR, where the interaction with ethylene and other substrates can be probed. acs.org While not explicitly using this compound, these studies exemplify the detailed structural analysis facilitated by isotopic labeling.
Table 1: Application of this compound and its Isotopomers in Mechanistic Studies
| Research Area | Catalyst/System | Technique(s) | Key Finding |
|---|---|---|---|
| Olefin Polymerization | Bis(imino)pyridine cobalt complexes | ²H NMR Spectroscopy | Initiation involves alkyl group incorporation from co-catalyst. nilu.noacs.org |
| Ethylene Trimerization | Chromium-diphosphine catalysts | Deuterium Labeling, NMR | Supports a metallacyclic mechanism over a Cossee-type mechanism. u-pec.frresearchgate.netnih.gov |
| Metal-Ethylene Complexes | Osmium-ethylene complexes | ¹H NMR in liquid crystal solvents | Determined precise ethylene ligand structure, supporting metallacyclopropane character. sci-hub.box |
| Catalytic Aromatization | Ga-modified HZSM-5 zeolites | ¹³C Isotope Labeling, IR & MAS NMR | Involvement of intra-zeolite aromatic hydrocarbon species in the catalytic cycle. copernicus.orgresearchgate.netresearchgate.net |
Understanding Catalytic Conversion and Aromatization Processes
The conversion of ethylene into more valuable chemicals, such as aromatic compounds, is another area where this compound can serve as a mechanistic probe. The aromatization of ethylene over zeolite-based catalysts, for example, involves a complex network of reactions including oligomerization, cyclization, and dehydrogenation.
Isotope labeling studies, often using ¹³C-labeled ethylene, have been crucial in elucidating these pathways. copernicus.orgresearchgate.netresearchgate.net By tracking the distribution of the isotopic label in the products, researchers can identify key intermediates and understand the role of the catalyst in promoting specific reaction steps. For instance, studies on Ga-modified HZSM-5 zeolites have used ¹³C-ethylene to demonstrate the involvement of intra-zeolite aromatic hydrocarbon species in the catalytic cycle. copernicus.orgresearchgate.netresearchgate.net The principles of these isotopic tracer studies are directly applicable to experiments using this compound to investigate the stereochemistry and kinetics of the C-H bond activation and rearrangement steps.
Elucidating Ethylene Trimerization Mechanisms
The selective trimerization of ethylene to 1-hexene (B165129) is a significant industrial process, and understanding its mechanism is key to developing improved catalysts. This compound has been directly employed in mechanistic studies to differentiate between the proposed metallacyclic mechanism and the Cossee-Arlman pathway. u-pec.frresearchgate.netnih.gov
In a key study using a chromium-diphosphine catalyst, the trimerization of a 1:1 mixture of C₂H₄ and C₂D₄ produced isotopomers of 1-hexene with no H/D scrambling. nih.gov This lack of isotopic crossover provided strong evidence for a mechanism involving metallacyclic intermediates, where three ethylene molecules are coupled at a single metal center. u-pec.frresearchgate.netnih.gov Furthermore, the reaction of cis- and trans-ethylene-d₂ yielded 1-hexene with specific deuterium labeling patterns and revealed a significant kinetic isotope effect, offering deeper insights into the transition state of the C-H bond cleavage step. u-pec.frresearchgate.net These findings were crucial in confirming the metallacycle mechanism for this important catalytic reaction.
Atmospheric Chemistry and Environmental Fate Studies
The application of isotopically labeled compounds extends to environmental science, where they can be used to trace the atmospheric fate of pollutants.
Tracing Atmospheric Degradation Pathways
Ethylene is a volatile organic compound (VOC) present in the atmosphere, originating from both natural and anthropogenic sources. Its atmospheric degradation is primarily initiated by reaction with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. Understanding the pathways of this degradation is crucial for accurate atmospheric modeling.
Isotopic labeling is a powerful technique for studying the mechanisms of atmospheric reactions. While specific studies focusing on the atmospheric degradation of this compound are not widely reported, the principles of using deuterated molecules are well-established. For instance, deuterated compounds are used to determine kinetic isotope effects, which can help to identify the dominant reaction pathways. core.ac.uk The study of the atmospheric chemistry of related chlorinated ethylenes, such as (Z)- and (E)-1,2-dichloroethene, demonstrates how isomers can be used to probe reaction mechanisms. In astrochemical studies, which share some chemical principles with atmospheric chemistry, the deuterium abundance in interstellar molecules is a key diagnostic tool for elucidating reaction mechanisms. Therefore, this compound represents a potential tracer for studying the stereochemistry of addition reactions with atmospheric oxidants and for investigating the potential for isomerization during its atmospheric lifetime.
Isotopic Fractionation in Biotic and Abiotic Transformation Processes
Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance at equilibrium or during kinetic processes. In the context of this compound, studying isotopic fractionation provides critical insights into the mechanisms of its transformation in various environments. Transformation processes, whether driven by biological organisms (biotic) or by chemical reactions (abiotic), often exhibit kinetic isotope effects (KIEs), where molecules containing the heavier isotope (deuterium, D) react at a slower rate than those with the lighter isotope (hydrogen, H).
The magnitude of this fractionation is highly dependent on the specific reaction pathway. For instance, aerobic biodegradation of chlorinated ethenes, which are structurally related to ethylene, has shown that different enzymatic pathways lead to vastly different stable carbon isotope fractionation. nih.gov Degradation via monooxygenase enzymes results in a small fractionation, whereas degradation by hydrolytic dehalogenase enzymes leads to a much larger fractionation. nih.gov This principle is directly applicable to the transformation of deuterated ethylenes. The specific C-D bond-breaking step in a reaction mechanism is the primary source of the kinetic isotope effect. Therefore, measuring the change in the isotopic ratio of a sample of this compound as it degrades can help elucidate whether the transformation is occurring via oxidation, reduction, or another pathway.
Abiotic degradation processes also induce isotopic fractionation. For example, oxidation by permanganate (B83412) or reduction by zero-valent iron will each have a characteristic fractionation factor. researchgate.net By comparing the isotopic enrichment factors (ε) from a contaminated site to those determined in laboratory studies for specific degradation pathways, it is possible to identify the dominant transformation process occurring in the field. While direct studies on this compound are specific, the principles established for similar molecules like chloroethenes and other hydrocarbons are foundational. nih.govberkeley.edu These studies show that lighter isotopologues are typically degraded faster, leading to an enrichment of the heavier isotopologues (like this compound) in the remaining contaminant pool. enviro.wiki
Compound-Specific Isotope Analysis (CSIA) in Environmental Research
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to measure the isotopic ratios of individual compounds within a complex mixture. enviro.wiki For environmental research, CSIA of deuterated compounds like this compound can serve as a powerful tool for source apportionment and for monitoring the extent of degradation of contaminants. enviro.wikienviro.wiki Many physical processes such as dilution, sorption, and volatilization cause minimal isotopic fractionation, whereas biodegradation and chemical degradation often result in significant fractionation. enviro.wiki This distinction allows researchers to unequivocally identify and quantify in-situ degradation.
In practice, CSIA involves separating the compound of interest from an environmental sample (e.g., groundwater, soil gas) using gas chromatography (GC) and then measuring its isotope ratio using an isotope ratio mass spectrometer (IRMS). researchgate.net By analyzing the isotopic composition (e.g., the D/H ratio) of this compound at a contaminated site, scientists can gain insights that are not available from concentration data alone. For example, if a source of ethylene contamination is known to have a specific D/H signature, CSIA can be used to trace the plume and distinguish it from other potential sources. enviro.wiki
Furthermore, CSIA is instrumental in assessing the performance of remediation efforts. As contaminants like ethylene are degraded, the remaining pool becomes enriched in the heavier isotope. enviro.wiki By monitoring the isotopic composition of this compound over time, the extent of natural attenuation or engineered bioremediation can be quantified. scholaris.ca The relationship between the change in concentration and the change in isotopic composition can be described by the Rayleigh distillation equation, which allows for the calculation of the extent of degradation. berkeley.edu This approach has been successfully applied to a wide range of organic pollutants, and the principles are directly transferable to deuterated ethylenes. enviro.wikimdpi.com
Fundamental Physical Chemistry and Molecular Physics
This compound is a valuable subject for studying fundamental energy transfer and relaxation processes in molecules. The substitution of hydrogen with deuterium alters the vibrational frequencies of the molecule due to the mass difference. This isotopic substitution can have a pronounced effect on the rates and pathways of intramolecular vibrational energy redistribution (IVR) and relaxation following electronic excitation.
Studies on the ethylene cation (C₂H₄⁺) have revealed that relaxation from excited electronic states occurs on a femtosecond timescale, guided by conical intersections. uliege.be A notable isotope effect is observed in the competing fragmentation channels (H/D-loss and H₂/D₂-loss). The yields of deuterated fragments from C₂D₄⁺ exhibit pronounced oscillations as a function of pump-probe delay, which are less apparent for C₂H₄⁺. uliege.be This enhanced oscillation in the deuterated species is attributed to a combination of the isotope effect on the wavepacket relaxation through the network of conical intersections and the different vibrational frequencies of the cation. uliege.be Such studies provide a detailed understanding of how isotopic substitution influences non-adiabatic dynamics and energy relaxation on ultrafast timescales.
Energy transfer can also occur between molecules. In condensed phases or highly doped materials, processes like Förster resonance energy transfer (FRET) and Dexter energy transfer are governed by electronic coupling and spectral overlap between donor and acceptor molecules. uni-tuebingen.derp-photonics.com While these are general mechanisms, the specific vibrational structure of this compound would influence the rates of these processes. Nonradiative relaxation processes, which compete with light emission, are also sensitive to isotopic substitution. The coupling of electronic levels with high-frequency vibrations (like C-H stretches) is a major pathway for nonradiative decay; replacing H with D lowers these vibrational frequencies, often leading to a decrease in the rate of nonradiative relaxation. acs.org
The study of this compound provides a means to probe the nature of intermolecular forces and refine potential energy surfaces. Intermolecular forces, which include dispersion, electrostatic, and induction forces, dictate the physical properties of matter in bulk phases. savemyexams.com The intermolecular potential for even simple polyatomic molecules is complex and depends on the relative orientation of the interacting molecules. oup.com
Computational models are often used to describe these interactions, with the Lennard-Jones potential being a simple model for neutral, nonpolar molecules. uci.edu More sophisticated models for polyatomic molecules often treat the interaction as a sum of site-site potentials between the atoms of the interacting molecules. oup.com Isotopic substitution with deuterium in this compound does not change the electronic structure and therefore does not alter the potential energy surface itself. However, it does change the vibrational zero-point energy and the distribution of conformers, which can be observed experimentally through high-resolution spectroscopy.
Studies of Energy Transfer and Relaxation Processes
Astrochemical and Prebiotic Chemistry Investigations
The interstellar medium (ISM) is the vast, low-density space between stars, filled with gas, dust, and a surprising variety of molecules. unibo.it The detection and characterization of molecules in the ISM, particularly those relevant to the origins of life, is a central goal of astrochemistry. This compound is a deuterated isotopologue of ethylene, and the study of such species provides unique insights into the chemical and physical conditions of the ISM.
Recently, a related and crucial prebiotic molecule, (Z)-1,2-ethenediol ((CHOH)₂), was detected for the first time in the G+0.693-0.027 molecular cloud near the Galactic Center. astrobiology.comarxiv.org This molecule is considered a key intermediate in the formation of sugars, as it is the enol form of glycolaldehyde (B1209225). rsc.org The detection was made possible by laboratory rotational spectroscopy, which provides the precise frequency "fingerprints" needed for astronomical searches with radiotelescopes. unibo.it
The abundance of deuterated molecules in the ISM is often significantly higher than the cosmic elemental D/H ratio of approximately 1.6 x 10⁻⁵ would suggest. acs.org This "deuterium fractionation" is a powerful diagnostic tool. It is particularly pronounced in cold, dense molecular clouds, where ion-molecule reactions and grain-surface chemistry lead to an enrichment of deuterium in certain molecules. The detection of monodeuterated glycolaldehyde alongside its main isotopologue highlights the importance of these fractionation processes. acs.org The abundance ratio of a deuterated species to its normal hydrogen-containing counterpart can help constrain the formation temperature and chemical pathways of complex organic molecules. acs.org Therefore, searching for this compound and other deuterated precursors in the ISM is a key objective, as their detection and abundance ratios would provide crucial data for models of interstellar and prebiotic chemistry. arxiv.org
Understanding Deuterium Enrichment in Prebiotic Molecules
The study of deuterated molecules, such as this compound, offers profound insights into the chemical pathways that may have led to life's building blocks. In astrochemistry, the abundance of deuterium in molecules found in the interstellar medium (ISM) serves as a critical diagnostic tool. acs.org While the cosmic elemental deuterium-to-hydrogen (D/H) ratio is low, approximately 1.6 x 10⁻⁵, interstellar molecules can exhibit significantly higher levels of deuterium enrichment. acs.org This enrichment is a key indicator of the formation mechanisms and environments of complex organic molecules (COMs), which are considered precursors to prebiotic molecules. acs.orguni-muenchen.de
(Z)-1,2-Ethenediol, the parent compound of this compound, has been identified as a crucial intermediate in the formation of sugars and has been detected in the ISM. arxiv.orgrsc.org It is considered a key player in the formose reaction, a plausible route for the synthesis of carbohydrates on early Earth. rsc.org The detection of its deuterated isotopologues is therefore of high scientific interest. Studying species like this compound helps scientists to:
Elucidate the reaction mechanisms that lead to the formation of COMs in cold, dense molecular clouds. acs.orgnih.gov
Trace the origins and processing history of organic matter from the ISM to celestial bodies like meteorites. nih.gov
Understand the potential for extraterrestrial delivery of life's essential ingredients to early Earth. rsc.org
Research has shown that (Z)-1,2-ethenediol and its isomer, glycolaldehyde, exist in the ISM, with an observed abundance ratio of about 5.2 between glycolaldehyde and the non-deuterated (Z)-1,2-ethenediol in the G+0.693-0.027 molecular cloud. acs.orgarxiv.org The investigation into their deuterated counterparts is crucial for refining models of interstellar chemistry. acs.org For example, experiments on the photolysis of interstellar ice analogs containing deuterated methanol (B129727) have shown that the resulting complex organic products, like hexamethylenetetramine, can become significantly enriched in deuterium, suggesting such molecules can act as reservoirs for interstellar deuterium. researchgate.net
Table 1: Abundance of (Z)-1,2-Ethenediol and Related Prebiotic Molecules in the G+0.693-0.027 Molecular Cloud
| Molecule | Formula | Column Density (cm⁻²) | Molecular Abundance (relative to H₂) | Source(s) |
|---|---|---|---|---|
| (Z)-1,2-Ethenediol | (CHOH)₂ | (1.8 ± 0.1) x 10¹³ | 1.3 x 10⁻¹⁰ | arxiv.org |
Note: The column density and abundance for Glycolaldehyde were calculated based on the reported abundance ratio of ~5.2 to (Z)-1,2-ethenediol.
Development of Advanced Analytical Techniques
Deuterium Substitution as a Tool for NMR Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of organic compounds. jchps.com The strategic replacement of hydrogen (¹H) with its isotope deuterium (²D or D) is a powerful method used to simplify spectra and facilitate structural assignments. huji.ac.il This technique is particularly valuable in the structural elucidation of complex molecules.
When a proton is substituted with a deuteron, several effects are observed in the NMR spectrum:
Signal Disappearance: In ¹H NMR, the signal corresponding to the substituted proton vanishes, simplifying the spectrum and helping to assign that specific resonance. researchgate.net
Coupling Changes: Spin-spin coupling between the substituted nucleus and its neighbors disappears, which simplifies the splitting patterns of adjacent protons and aids in their assignment. organicchemistrydata.org
Isotope Shifts: The chemical shifts of neighboring nuclei can change slightly, an effect known as a secondary isotope shift. huji.ac.il While often small for protons, these shifts can be more significant for other nuclei like ¹³C and can provide structural information regarding proximity to the deuterated site. huji.ac.il
In the context of this compound, deuterium substitution is instrumental. The parent molecule, (Z)-1,2-ethenediol, is a highly reactive enol. rsc.org Its characterization, and that of its isotopologues, often relies on a combination of high-level quantum-chemical calculations and rotational spectroscopy. acs.orgrsc.org For the analysis of singly and doubly deuterated isotopologues of (Z)-1,2-ethenediol, computational methods are first used to predict their rotational constants and spectroscopic parameters. These theoretical predictions then guide the analysis of experimental spectra, enabling the precise assignment of rotational transitions. acs.org This combined approach was successfully used to characterize the rotational spectra of deuterated (Z)-1,2-ethenediol, providing the accurate data needed for its potential detection in the interstellar medium. acs.org
Table 2: General Effects of Deuterium Substitution in NMR Spectroscopy
| Effect | Description | Application in Structural Elucidation | Source(s) |
|---|---|---|---|
| Primary Isotope Effect | The signal for the replaced ¹H nucleus disappears from the ¹H NMR spectrum. | Confirms the location of a specific proton in the molecule. | huji.ac.ilresearchgate.net |
| Secondary Isotope Effect | Small changes in the chemical shift of nuclei near the site of substitution (e.g., ¹³C). | Provides information about the proximity of atoms to the deuteration site. | huji.ac.il |
| Decoupling | The spin-spin splitting (J-coupling) between the deuterated nucleus and its neighbors is removed. | Simplifies complex splitting patterns, making it easier to interpret the spectrum and assign signals. | organicchemistrydata.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (Z)-1,2-Ethenediol |
| Acetone |
| Allylimine |
| Aminoacrylonitrile |
| Benzene |
| bis-exo-5-norbornene-2,3-diol |
| Carbon monoxide |
| Chloroform |
| Cyclopentadiene (B3395910) |
| Deuterium |
| Ethane |
| Ethylene |
| Ethylene glycol |
| Formaldehyde |
| Formyl radical |
| Glyceraldehyde |
| Glycolaldehyde |
| Glyoxal |
| Hexamethylenetetramine (HMT) |
| Hydrogen |
| Hydroxymethylene |
| Methanol |
| Methoxymethanol |
| Nitrogen |
Future Directions and Emerging Research Avenues for Z Ethylene 1,2 D2
Integration of Experimental and Advanced Computational Methodologies
The synergy between experimental measurements and advanced computational methods is crucial for a deep understanding of molecular systems. For (Z)-Ethylene-1,2-d2, this integration promises to unlock detailed insights into its structure, dynamics, and reactivity.
Future work will likely involve combining high-resolution spectroscopic techniques with sophisticated quantum chemical calculations. acs.orgaip.org For instance, techniques like matrix isolation infrared spectroscopy can identify reaction intermediates, which can then be modeled using computational methods to confirm structures and energy landscapes. acs.org Similarly, the combination of experimental data from techniques like neutron scattering with ab initio molecular dynamics (AIMD) and classical molecular dynamics (CMD) simulations can provide a comprehensive picture of its properties. osti.gov This integrated approach is essential for validating theoretical models and providing predictive frameworks for the behavior of this compound in various environments. researchgate.net
Advanced computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Coupled Cluster (CC), are continually evolving. acs.orgmdpi.com Applying these state-of-the-art methods to this compound will allow for highly accurate predictions of its vibrational spectra and thermodynamic properties. researchgate.net For example, theoretical calculations have been benchmarked against high-accuracy methods to assess their ability to predict activation and reaction energies for reactions involving ethylene (B1197577), providing a pathway for studying reactions of its deuterated isotopologues. researchgate.net The specific deuteration in this compound provides a unique opportunity to test the accuracy of these methods in accounting for subtle isotopic effects on molecular properties.
A study on ethylene and its deuterated analogues provided calculated values for rotational constants and dipole polarizability, which are fundamental properties for understanding molecular interactions and dynamics.
| Molecule | Rotational Constant A (10-23 J) | Rotational Constant B (10-23 J) | Rotational Constant C (10-23 J) | Polarizability αxx (10-42 Cm2/V) | Polarizability αyy (10-42 Cm2/V) | Polarizability αzz (10-42 Cm2/V) |
|---|---|---|---|---|---|---|
| (Z)-1,2-C2H2D2 | 2.628 | 1.583 | 0.988 | 6.28 | 4.03 | 2.86 |
Table 1: Calculated rotational constants and irreducible components of the dipole polarizability for this compound. These parameters are essential for simulating rotational spectra and predicting behavior in external electric fields. Data sourced from Grohmann and Leibscher (2011). fu-berlin.de
Development of Novel Stereoselective Deuteration Techniques
The synthesis of isotopically labeled compounds with high precision is a significant challenge in synthetic chemistry. The development of novel techniques for the stereoselective deuteration of alkenes is a burgeoning field of research, with direct implications for the synthesis of this compound and its derivatives. researchgate.netresearchgate.net
Current research focuses on moving away from harsh reaction conditions, such as high temperatures and pressures of deuterium (B1214612) gas, towards milder and more selective methods. researchgate.net Emerging strategies include:
Electrochemical Deuteration : This method is proving to be an effective alternative to conventional labeling strategies, offering high chemo- and regioselectivity under mild conditions. researchgate.net
Catalytic Transfer Deuteration : The use of transition metal catalysts, such as those based on copper, allows for the precise installation of deuterium across double bonds. marquette.edu These methods often use readily available and inexpensive deuterium sources like deuterated water (D₂O) or ethanol-d1. researchgate.netmarquette.edu
Photocatalysis : Inspired by photoredox reactions, photocatalysis is increasingly being used to achieve selective deuterations that are valuable to the pharmaceutical industry. researchgate.net
Furthermore, synthetic strategies for creating specific Z-alkenes, such as the double Suzuki coupling used for (Z)-1,2-bis(benzodithienyl)ethenes, could be adapted for precursors to this compound. researchgate.net The development of methods that provide high isotopic purity and stereocontrol is essential for producing materials suitable for advanced applications, such as in drug discovery and mechanistic studies. d-nb.infoacs.org
Exploration of Isotopic Effects in Quantum Coherence and Entanglement
This compound is an excellent candidate for exploring fundamental quantum phenomena where isotopic substitution plays a critical role. The mass difference between hydrogen and deuterium can have a profound effect on the quantum dynamics of a molecule. arxiv.org
One emerging area of research is the study of quantum coherence in chemical processes. For example, in dissociative electron attachment (DEA), the process can lead to a coherent superposition of resonant states. arxiv.org The isotope effect manifests as a change in the phase and amplitude of the interfering quantum pathways, as the heavier isotope leads to a longer dissociation time. arxiv.org Studying these effects in this compound could provide deeper insights into the coupling between nuclear and electronic motion.
Furthermore, the fields of quantum computing and quantum information are increasingly looking towards molecular systems. researchgate.netnih.gov The ability to control the quantum states of molecules is a primary goal. The distinct nuclear spin isomers of this compound, which arise from the combination of nuclear spin states and rotational states, present an opportunity. fu-berlin.de Investigating how isotopic substitution affects quantum coherence and entanglement in such systems could be a stepping stone towards their use in quantum information processing. arxiv.orgaip.org The non-covalent isotope effect, where deuteration influences interactions and properties, is another avenue that can lead to new applications in materials and medical science. acs.org
This compound as a Benchmark for Quantum Dynamics Studies in Complex Systems
Simulating the quantum dynamics of molecules is one of the most challenging tasks in computational chemistry. yale.edu Due to its fundamental structure and the specific nature of its isotopic labeling, this compound serves as an ideal benchmark system for testing and developing new theoretical models.
Ethylene and its isotopologues have long been used to study the dynamics of electronically excited states and non-adiabatic processes, where the Born-Oppenheimer approximation breaks down. aip.orgscholaris.ca The presence of conical intersections, points where potential energy surfaces cross, governs the outcomes of many photochemical reactions. scholaris.ca The reduced symmetry of this compound compared to ethylene (C₂H₄) or fully deuterated ethylene (C₂D₄) introduces complexities that are valuable for testing the robustness of simulation methods. researchgate.netfu-berlin.de
Recent research has focused on benchmarking various approximate nonadiabatic dynamics methods against numerically exact calculations. yale.edu These studies often use model systems to evaluate the accuracy of different approaches. Including this compound in these benchmark studies would be highly beneficial. It provides a real-world example that is simple enough to be computationally tractable with high-level methods, yet complex enough to test the limits of approximations. yale.edu Such benchmark studies are vital for developing practical and accurate simulation tools for understanding charge and energy transfer in complex chemical and biological systems. yale.educsic.es
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
